4-(Ethylthio)-2-methylphenol

Description

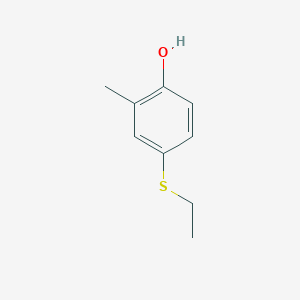

4-(Ethylthio)-2-methylphenol (CAS: 623-37-0; synonyms: 2-Ethylthiomethyl phenol, 4-[(Ethylthio)methyl]-phenol) is a phenolic derivative featuring an ethylthio (–S–C₂H₅) group at the 4-position and a methyl (–CH₃) group at the 2-position of the benzene ring. This compound is structurally characterized by its thioether linkage, which distinguishes it from conventional ether- or alkyl-substituted phenols. It is listed as a reference standard in analytical and environmental chemistry (), suggesting its utility in quality control or environmental monitoring.

Properties

IUPAC Name |

4-ethylsulfanyl-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSTUXKSAUURKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=C(C=C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-85-6 | |

| Record name | 4-(ethylsulfanyl)-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-2-methylphenol typically involves the alkylation of 2-methylphenol (o-cresol) with ethylthiol. One common method is the Friedel-Crafts alkylation reaction, where o-cresol reacts with ethylthiol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the ethylthio group, yielding 2-methylphenol.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: 2-Methylphenol.

Substitution: Ethers or esters of this compound.

Scientific Research Applications

4-(Ethylthio)-2-methylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-2-methylphenol involves its interaction with specific molecular targets. The ethylthio group can undergo oxidation, forming reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type and position significantly influence solubility, polarity, and stability. Key comparisons include:

Thioether vs. Ether Groups

- 4-(Ethylthio)-2-methylphenol: The thioether group (–S–C₂H₅) is less polar than ether (–O–) groups, leading to lower water solubility and higher lipophilicity. This enhances membrane permeability, a critical factor in drug design ().

- 4-Ethyl-2-methoxyphenol (): The methoxy (–O–CH₃) group increases polarity compared to thioethers, resulting in higher solubility in polar solvents.

Alkyl-Substituted Phenols

- 2-Methylphenol (o-Cresol) (): Lacks the thioether group, making it more polar and volatile. It is commonly used in resins and disinfectants but exhibits higher environmental toxicity (HRL exceedances noted in ).

- 4-Heptylphenol (): A long alkyl chain (–C₇H₁₅) confers extreme lipophilicity, increasing persistence in biological systems and environmental matrices.

Table 1: Physicochemical Comparison

Environmental and Toxicological Profiles

- 2,4-Dimethylphenol and 3&4-Methylphenol (): Exceed Health Risk Levels (HRLs) due to acute toxicity and persistence. The ethylthio group in this compound may alter degradation pathways, though specific ecotoxicological data are lacking.

- Alkylphenols (): Long-chain derivatives like 4-heptylphenol resist biodegradation, whereas shorter chains (e.g., 4-ethyl) degrade more readily.

Biological Activity

4-(Ethylthio)-2-methylphenol, also known as ethylthio-cresol, is an organic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological systems, potentially offering therapeutic benefits as well as posing certain risks. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H12OS

- Molecular Weight : 168.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Cell Signaling Modulation : It may influence cell signaling pathways, affecting processes such as apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli.

- Antioxidant Properties : Its ability to scavenge free radicals suggests potential use in preventing oxidative damage in cells.

- Cytotoxic Effects : In vitro studies indicate that it can induce cytotoxicity in cancer cell lines, making it a candidate for further exploration in cancer therapy.

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial properties of this compound against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound's mechanism was linked to membrane disruption and inhibition of cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Cytotoxicity Assays

In a separate study focusing on cancer cell lines, this compound demonstrated cytotoxic effects on MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase-3 and -7 pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 30 | Induction of apoptosis via caspase activation |

| HeLa | 45 | Cell cycle arrest and apoptosis |

Safety and Toxicological Profile

While the biological activities of this compound are promising, safety assessments are crucial. The compound is classified as harmful if swallowed and can cause skin irritation. Toxicological studies have reported a No Observed Adverse Effect Level (NOAEL) of 75 mg/kg body weight/day in animal models, indicating a need for caution in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.